

Spectroscopic Profile of 2-(Trifluoromethyl)phenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenylacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)phenylacetic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(Trifluoromethyl)phenylacetic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.660	d	1H	Ar-H
7.515	t	1H	Ar-H
7.400	t	1H	Ar-H
7.375	d	1H	Ar-H
3.862	s	2H	-CH ₂ -
10.0 (approx.)	br s	1H	-COOH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

A definitive peak list for the ¹³C NMR spectrum in CDCl₃ was not publicly available in the searched resources. However, the spectrum is available for viewing on spectral databases.[\[1\]](#) [\[2\]](#)

Table 3: FT-IR Spectroscopic Data

A complete peak list for the FT-IR spectrum was not available in the searched resources. Spectra are noted to have been acquired using KBr disc and nujol mull techniques.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
204.0	89.8	[M] ⁺
159.0	100.0	[M - COOH] ⁺
140.0	53.0	
91.0	39.1	
109.0	28.7	
160.0	15.2	
137.0	11.2	
205.0	9.3	[M+1] ⁺
119.0	8.3	

Ionization Method: Electron Ionization (EI) at 75 eV

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Trifluoromethyl)phenylacetic acid** was prepared by dissolving approximately 35 mg of the compound in 0.5 mL of deuterated chloroform (CDCl_3). The ^1H NMR spectrum was recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using two different sampling techniques:

- KBr Disc: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.

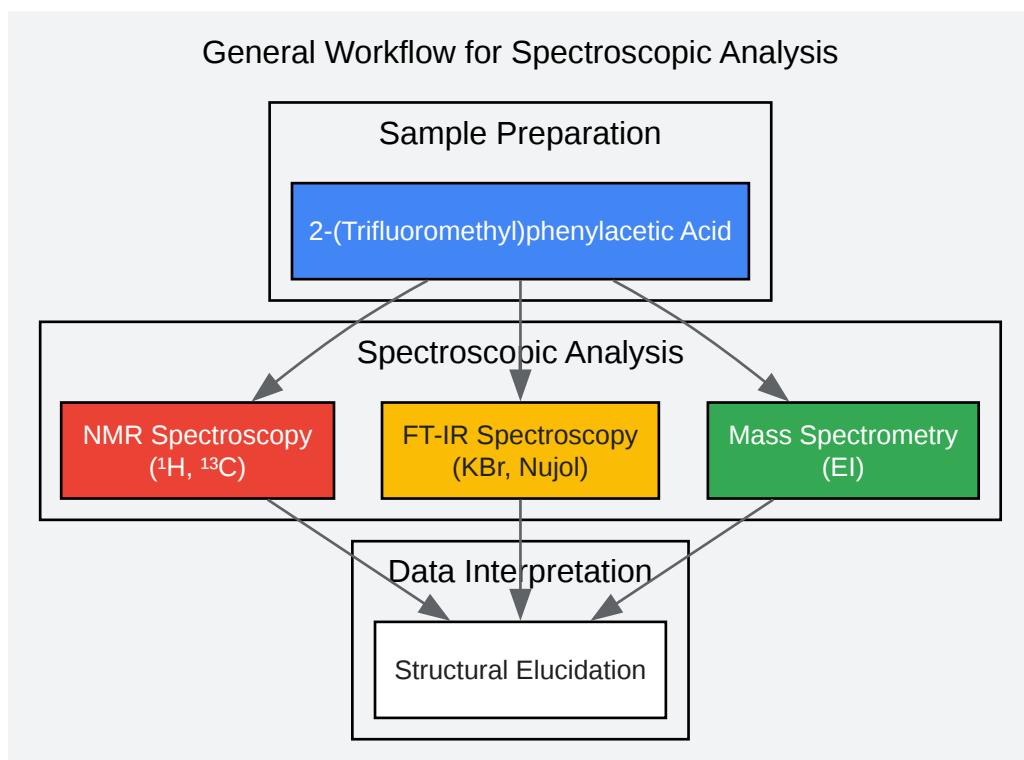
- Nujol Mull: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then placed between two salt plates.

Mass Spectrometry (MS)

The mass spectrum was obtained using a direct insertion probe with electron ionization (EI) at an ionization energy of 75 eV. The source temperature was maintained at 110 °C and the sample temperature at 80 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(Trifluoromethyl)phenylacetic acid**.



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References

- 1. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) ^{13}C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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